1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine
Overview
Description
1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine: is a synthetic compound belonging to the class of substituted pyrrolidines. These compounds are often explored in scientific research for their potential biological activities, particularly in the development of pharmaceuticals and as tools to understand biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-(4-chlorophenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound is explored for its potential biological activities, including its effects on various biological pathways and processes.
Medicine: In medicinal chemistry, it is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of various chemical products, including intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with various applications in organic synthesis.
4-Chlorophenoxyacetic acid: A compound with similar structural features but different biological activities.
N-Substituted pyrrolidines: A class of compounds with similar structural motifs but varying substituents.
Uniqueness: 1-(2-(4-Chlorophenoxy)ethyl)pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a chlorophenoxy group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYRJDDYCBIJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357808 | |
Record name | Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24087-45-4 | |
Record name | Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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